Miglustat hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

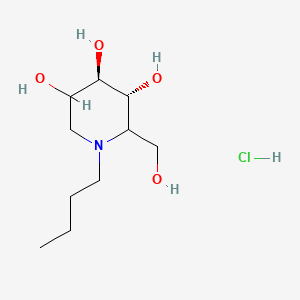

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

(3R,4R)-1-butyl-2-(hydroxymethyl)piperidine-3,4,5-triol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H21NO4.ClH/c1-2-3-4-11-5-8(13)10(15)9(14)7(11)6-12;/h7-10,12-15H,2-6H2,1H3;1H/t7?,8?,9-,10-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPAFAUYWVZMWPR-FJEDJHNJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1CC(C(C(C1CO)O)O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCN1CC([C@H]([C@@H](C1CO)O)O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40675736 | |

| Record name | (3R,4R)-1-Butyl-2-(hydroxymethyl)piperidine-3,4,5-triol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40675736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

355012-88-3 | |

| Record name | (3R,4R)-1-Butyl-2-(hydroxymethyl)piperidine-3,4,5-triol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40675736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

miglustat hydrochloride mechanism of action explained

An In-depth Technical Guide to the Mechanism of Action of Miglustat Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Miglustat (N-butyldeoxynojirimycin), an N-alkylated imino sugar, operates as a pivotal agent in the management of specific lysosomal storage disorders through a mechanism known as substrate reduction therapy (SRT). This technical guide delineates the core molecular action of this compound, its enzymatic interactions, and the resultant pathophysiological consequences. It consolidates key quantitative data from enzymatic and clinical studies and provides an overview of the methodologies employed in its functional characterization.

Core Mechanism of Action: Substrate Reduction Therapy

Miglustat's primary mechanism of action is the competitive and reversible inhibition of the enzyme glucosylceramide synthase (GCS), also known as ceramide glucosyltransferase.[1][2] This enzyme is integral to the biosynthesis of glycosphingolipids, as it catalyzes the transfer of glucose from UDP-glucose to ceramide, the first committed step in the pathway for most glycosphingolipids.[3][4]

In lysosomal storage disorders such as Type 1 Gaucher disease, a deficiency in the enzyme glucocerebrosidase leads to the accumulation of its substrate, glucosylceramide, within the lysosomes of macrophages.[5] By inhibiting GCS, miglustat reduces the rate of glucosylceramide synthesis.[6] This "substrate reduction" approach aims to establish a balance between the rate of biosynthesis of glycosphingolipids and their impaired rate of catabolism, thereby preventing the pathological accumulation of glucosylceramide in lysosomes and ameliorating the clinical manifestations of the disease.[3][4]

This mechanism is distinct from enzyme replacement therapy (ERT), which involves administering a recombinant form of the deficient enzyme.[1] Miglustat's ability to cross the blood-brain barrier also makes it a therapeutic option for neurological conditions like Niemann-Pick disease type C (NPC), where it is believed to reduce the secondary accumulation of glycosphingolipids in the central nervous system.[7]

dot

Caption: Mechanism of miglustat as a competitive inhibitor of glucosylceramide synthase.

Quantitative Data

Enzymatic Inhibition

Miglustat acts as a competitive inhibitor of glucosylceramide synthase. The half-maximal inhibitory concentration (IC50) has been determined in various in vitro systems.

| Parameter | Value | Enzyme Source | Reference(s) |

| IC50 | 20-37 µM | In vitro cell-based assays | [2][3] |

Note: Some studies suggest miglustat is a more potent inhibitor of off-target non-lysosomal β-glucosidase 2 (GBA2), with IC50 values in the nanomolar range, which may contribute to its pharmacological profile.[1]

Clinical Efficacy in Type 1 Gaucher Disease

The pivotal clinical trial for miglustat in treatment-naïve adult patients with mild to moderate Type 1 Gaucher disease demonstrated significant clinical improvements over time. The data below represents mean changes from baseline.

| Parameter | 12-Month Follow-up | 36-Month Follow-up | Reference(s) |

| Spleen Volume | -19.0% | -29.6% | [8][9][10] |

| Liver Volume | -12.1% | -17.5% | [8][9][10] |

| Hemoglobin Concentration | +0.26 g/dL | +0.95 g/dL | [8][9][10] |

| Platelet Count | +8.29 x 10⁹/L | +22.2 x 10⁹/L | [8][9][10] |

Clinical Efficacy in Niemann-Pick Disease Type C (NPC)

In NPC, miglustat therapy is aimed at stabilizing the progressive neurological manifestations.

| Parameter | Finding | Reference(s) |

| Neurological Progression | Mean annual progression on a disability scale decreased from +0.11 units/year (pre-treatment) to -0.01 units/year (on-treatment), indicating disease stabilization. | [11] |

| Survival | Treatment was associated with a significant reduction in the risk of mortality (Hazard Ratio = 0.51). | [12] |

| Saccadic Eye Movements | Improvement or stabilization of horizontal saccadic eye movement (HSEM) velocity observed over 12-24 months. | [13][14] |

Experimental Protocols

Glucosylceramide Synthase (GCS) Inhibition Assay

This protocol describes a representative in vitro method to determine the inhibitory activity of compounds like miglustat on GCS.

Objective: To quantify the IC50 value of miglustat for GCS.

Principle: The assay measures the enzymatic conversion of a ceramide substrate to glucosylceramide. The inhibition is quantified by comparing the rate of product formation in the presence and absence of the inhibitor. A common method involves using a fluorescently labeled substrate and separating the product by High-Performance Liquid Chromatography (HPLC).

Methodology:

-

Enzyme Preparation: A microsomal fraction containing GCS is prepared from a suitable cell line (e.g., cultured human skin fibroblasts or insect cells overexpressing the enzyme) via differential centrifugation. Protein concentration is determined using a standard method (e.g., BCA assay).

-

Reaction Mixture Preparation: A reaction buffer is prepared (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂).

-

Inhibitor Preparation: A stock solution of this compound is prepared in an appropriate solvent (e.g., water) and serially diluted to create a range of concentrations for the assay.

-

Assay Execution:

-

In a microcentrifuge tube, the enzyme preparation (e.g., 10-20 µg of microsomal protein) is pre-incubated with varying concentrations of miglustat or vehicle control for 15 minutes at 37°C.

-

The reaction is initiated by adding the substrates: UDP-glucose (e.g., 10 µM) and a fluorescent ceramide analogue, such as NBD-C6-ceramide (e.g., 20 µM).

-

The reaction is allowed to proceed for a defined period (e.g., 60 minutes) at 37°C.

-

-

Reaction Termination and Lipid Extraction: The reaction is stopped by adding a chloroform/methanol mixture (e.g., 2:1 v/v). The mixture is vortexed and centrifuged to separate the phases. The lower organic phase containing the lipids (substrate and product) is collected.

-

Quantification:

-

The dried lipid extract is reconstituted in a suitable solvent.

-

The fluorescent product (NBD-C6-glucosylceramide) is separated from the unreacted substrate (NBD-C6-ceramide) using normal-phase HPLC.

-

Fluorescence is detected (e.g., Ex/Em = 465/535 nm), and the peak area corresponding to the product is integrated.

-

-

Data Analysis: The rate of product formation is plotted against the inhibitor concentration. The IC50 value is calculated by fitting the data to a four-parameter logistic equation.

dot

Caption: Experimental workflow for a GCS inhibition assay.

Measurement of Horizontal Saccadic Eye Movement (HSEM) Velocity

This protocol outlines a general method for quantifying saccadic eye movements, a key neurological endpoint in NPC clinical trials.

Objective: To measure the peak velocity of horizontal saccades to assess neurological function.

Principle: Saccades are rapid, voluntary eye movements that shift the fovea to a new visual target. Neurological deficits, such as those in NPC, can slow the velocity of these movements. Infrared oculography is a non-invasive technique that tracks pupil position to provide high-resolution data on eye movement dynamics.

Methodology:

-

Subject Preparation: The subject is seated in a comfortable position with their head stabilized, typically using a chin and forehead rest, to prevent head movements from influencing the recordings.

-

System Calibration: The infrared oculography system is calibrated for the individual subject. This involves having the subject fixate on a series of targets presented at known locations on a screen. The system's software uses these points to create a model that accurately maps recorded pupil data to degrees of visual angle.

-

Saccade Task:

-

A central fixation point is displayed on the screen. The subject is instructed to keep their eyes on this point.

-

The central point disappears, and simultaneously, a peripheral target appears at a fixed horizontal position (e.g., 10 or 15 degrees to the left or right).

-

The subject is instructed to look at the new target as quickly and accurately as possible.

-

This task is repeated multiple times in both directions (left and right) in a randomized order to collect a sufficient number of saccades for analysis.

-

-

Data Acquisition: The eye tracker records the horizontal and vertical position of the eyes at a high sampling rate (e.g., 500-1000 Hz) throughout the task.

-

Data Analysis:

-

The raw position data is filtered to remove noise.

-

Velocity is calculated from the position data (first derivative).

-

An algorithm is used to automatically detect the onset and offset of each saccade based on velocity and acceleration thresholds.

-

For each valid saccade, key parameters are calculated, including:

-

Peak Velocity: The maximum velocity reached during the saccade (degrees/second).

-

Latency: The time from target appearance to saccade onset (milliseconds).

-

Gain (Accuracy): The ratio of the actual saccade amplitude to the target amplitude.

-

-

The mean peak velocity for saccades of a given amplitude is used as the primary outcome measure.

-

References

- 1. researchgate.net [researchgate.net]

- 2. piramalcriticalcare.com [piramalcriticalcare.com]

- 3. ec.europa.eu [ec.europa.eu]

- 4. accessdata.fda.gov [accessdata.fda.gov]

- 5. dovepress.com [dovepress.com]

- 6. accessdata.fda.gov [accessdata.fda.gov]

- 7. researchgate.net [researchgate.net]

- 8. ema.europa.eu [ema.europa.eu]

- 9. pharmaline.co.il [pharmaline.co.il]

- 10. ec.europa.eu [ec.europa.eu]

- 11. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]

- 12. mdpi-res.com [mdpi-res.com]

- 13. glucosylceramide synthase inhibitors: Topics by Science.gov [science.gov]

- 14. researchgate.net [researchgate.net]

The Discovery and Synthesis of N-butyldeoxynojirimycin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-butyldeoxynojirimycin (NB-DNJ), also known as Miglustat, is an iminosugar that has garnered significant attention in the scientific community for its therapeutic potential in treating various diseases, most notably lysosomal storage disorders such as Gaucher disease.[1] This technical guide provides an in-depth overview of the discovery, synthesis, mechanism of action, and experimental evaluation of NB-DNJ, tailored for researchers, scientists, and professionals in drug development.

Discovery and Therapeutic Rationale

The journey of N-butyldeoxynojirimycin (NB-DNJ) began with the exploration of iminosugars, which are analogs of monosaccharides where the ring oxygen is replaced by a nitrogen atom. Initially, deoxynojirimycin (DNJ) and its N-alkylated derivatives were identified as inhibitors of N-linked oligosaccharide processing enzymes, specifically α-glucosidase I and II.[2] This property sparked interest in their potential as antiviral agents.

A pivotal discovery revealed that N-alkylation of deoxynojirimycin, particularly with a butyl or hexyl chain, conferred a novel inhibitory activity against glucosylceramide synthase (UDP-glucose:ceramide glucosyltransferase).[2][3] This enzyme catalyzes the first committed step in the biosynthesis of most glycosphingolipids (GSLs).[3] This finding was a significant breakthrough, as it presented a new therapeutic strategy for managing glycosphingolipid lysosomal storage disorders. These genetic diseases, such as Gaucher and Tay-Sachs disease, are characterized by the harmful accumulation of GSLs in lysosomes due to deficient activity of specific catabolic enzymes.[4][5] By inhibiting the synthesis of the substrate, NB-DNJ can reduce its accumulation, a concept known as Substrate Reduction Therapy (SRT).[6]

Synthesis of N-butyldeoxynojirimycin

Several synthetic routes to N-butyldeoxynojirimycin have been developed, with many starting from D-glucose. A common and efficient method involves the following key transformations:

Synthesis from D-Glucose: A Step-by-Step Methodology[7]

-

Preparation of 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose: D-glucose is treated with acetone in the presence of a catalyst (e.g., sulfuric acid) to protect four of the five hydroxyl groups as two isopropylidene acetals.

-

Oxidation of the C-3 Hydroxyl Group: The free hydroxyl group at the C-3 position is oxidized to a ketone using an oxidizing agent such as pyridinium chlorochromate (PCC) or by Swern oxidation.

-

Reductive Amination: The resulting ketone is subjected to reductive amination with n-butylamine and a reducing agent like sodium cyanoborohydride (NaBH₃CN). This step introduces the N-butyl group and forms the piperidine ring precursor.

-

Deprotection: The isopropylidene protecting groups are removed by acid hydrolysis, typically with aqueous acetic acid or trifluoroacetic acid, to yield N-butyldeoxynojirimycin.

-

Purification: The final product is purified by crystallization or column chromatography.

Mechanism of Action

The primary mechanism of action of N-butyldeoxynojirimycin is the competitive inhibition of UDP-glucose:ceramide glucosyltransferase (UGCG).[1] By mimicking the glucose moiety of the UDP-glucose substrate, NB-DNJ binds to the active site of the enzyme, thereby preventing the transfer of glucose to ceramide. This inhibition reduces the production of glucosylceramide, the precursor for a vast array of complex glycosphingolipids.

dot

Caption: Inhibition of Glycosphingolipid Biosynthesis by NB-DNJ.

In addition to its effect on UGCG, NB-DNJ is also an inhibitor of α-glucosidases I and II, enzymes involved in the processing of N-linked glycoproteins in the endoplasmic reticulum.[2] This dual activity has been explored for its potential antiviral effects, particularly against enveloped viruses that rely on host cell glycosylation machinery for proper folding of their envelope proteins.

Quantitative Data on Enzyme Inhibition

The inhibitory potency of N-butyldeoxynojirimycin has been quantified against various target enzymes. The following tables summarize key inhibitory constants.

| Enzyme | Species/Source | IC50 (µM) | Ki (µM) | Reference(s) |

| UDP-glucose:ceramide glucosyltransferase | Rat recombinant | 32 | - | [1] |

| β-Glucosidase 2 | Rat recombinant | 81 | - | [1] |

| α-Glucosidase I | Pig kidney | 0.1 | - | - |

| α-Glucosidase II | Pig kidney | 1.0 | - | - |

| Sucrase | Rat intestine | 0.43 | - | [5] |

| Isomaltase | Rat intestine | 0.34 | - | [5] |

Note: IC50 and Ki values can vary depending on the assay conditions and enzyme source.

Experimental Protocols

UDP-glucose:ceramide glucosyltransferase (UGCG) Inhibition Assay

This protocol is based on the principles of the UDP-Glo™ Glycosyltransferase Assay, which measures the amount of UDP produced as a byproduct of the glucosyltransferase reaction.[7]

Materials:

-

Recombinant human UGCG

-

UDP-glucose (substrate)

-

Ceramide (substrate)

-

N-butyldeoxynojirimycin (inhibitor)

-

UDP-Glo™ Glycosyltransferase Assay kit (Promega)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 25 mM KCl, 5 mM MgCl₂)

-

96-well white microplates

Procedure:

-

Prepare serial dilutions of NB-DNJ in the assay buffer.

-

In a 96-well plate, add 5 µL of the NB-DNJ dilutions or vehicle control.

-

Add 10 µL of a mixture containing UGCG and ceramide to each well.

-

Initiate the reaction by adding 10 µL of UDP-glucose.

-

Incubate the plate at 37°C for 60 minutes.

-

Add 25 µL of UDP-Glo™ Reagent to each well to stop the enzymatic reaction and initiate the UDP detection reaction.

-

Incubate at room temperature for 60 minutes.

-

Measure the luminescence using a plate-reading luminometer.

-

Calculate the percentage of inhibition for each NB-DNJ concentration and determine the IC50 value.

dot

Caption: Workflow for the UGCG Inhibition Assay.

α-Glucosidase Inhibition Assay

This colorimetric assay measures the inhibition of α-glucosidase activity using p-nitrophenyl-α-D-glucopyranoside (pNPG) as a substrate.

Materials:

-

α-Glucosidase from Saccharomyces cerevisiae

-

p-Nitrophenyl-α-D-glucopyranoside (pNPG)

-

N-butyldeoxynojirimycin

-

Phosphate buffer (e.g., 100 mM, pH 6.8)

-

Sodium carbonate (Na₂CO₃) solution (e.g., 200 mM)

-

96-well microplate

Procedure:

-

Prepare serial dilutions of NB-DNJ in phosphate buffer.

-

In a 96-well plate, add 50 µL of the NB-DNJ dilutions or vehicle control.

-

Add 50 µL of α-glucosidase solution to each well and pre-incubate at 37°C for 10 minutes.

-

Initiate the reaction by adding 50 µL of pNPG solution.

-

Incubate the plate at 37°C for 30 minutes.

-

Stop the reaction by adding 50 µL of Na₂CO₃ solution.

-

Measure the absorbance at 405 nm using a microplate reader.

-

Calculate the percentage of inhibition and determine the IC50 value.

Cell-Based Assay in Gaucher Disease Fibroblasts

This protocol evaluates the effect of NB-DNJ on the activity of mutant acid β-glucosidase in fibroblasts derived from Gaucher disease patients.[1][8]

Materials:

-

Gaucher disease patient-derived fibroblasts (e.g., carrying the N370S mutation)

-

COS-7 cells (for transfection studies)

-

Plasmids containing wild-type and mutant GBA genes

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

N-butyldeoxynojirimycin

-

Lysis buffer

-

4-Methylumbelliferyl-β-D-glucopyranoside (4-MUG), a fluorogenic substrate for β-glucosidase

Procedure:

-

Culture Gaucher fibroblasts or transfected COS-7 cells in standard conditions.

-

Treat the cells with varying concentrations of NB-DNJ (e.g., 10 µM) or vehicle control for 6 days.

-

Harvest the cells and prepare cell lysates.

-

Determine the protein concentration of the lysates.

-

Measure the acid β-glucosidase activity by incubating the cell lysates with the fluorogenic substrate 4-MUG at an acidic pH (e.g., 4.5).

-

Measure the fluorescence of the product (4-methylumbelliferone) using a fluorometer.

-

Express the enzyme activity as nmol/hour/mg of protein and compare the activity in treated versus untreated cells.

dot

Caption: Workflow for Cell-Based Assay in Gaucher Disease Fibroblasts.

Evaluation in a Tay-Sachs Disease Mouse Model

This protocol outlines the in vivo evaluation of NB-DNJ in a mouse model of Tay-Sachs disease to assess its ability to reduce GM2 ganglioside accumulation in the brain.[5][9]

Materials:

-

Tay-Sachs disease mouse model (e.g., Hexa-/- mice)

-

N-butyldeoxynojirimycin

-

Control and NB-DNJ-formulated chow

-

Thin-layer chromatography (TLC) equipment

-

Reagents for ganglioside extraction and visualization

Procedure:

-

Wean Tay-Sachs model mice and divide them into control and treatment groups.

-

Feed the treatment group with chow containing NB-DNJ (e.g., 2400 mg/kg) and the control group with standard chow.

-

Maintain the treatment for a specified period (e.g., from weaning to 12 weeks of age).

-

At the end of the treatment period, euthanize the mice and harvest the brains.

-

Extract the total lipids from the brain tissue.

-

Separate the gangliosides from the total lipid extract using techniques like Folch partitioning.

-

Analyze the ganglioside composition by thin-layer chromatography (TLC).

-

Visualize the gangliosides on the TLC plate using a reagent such as resorcinol-HCl.

-

Quantify the amount of GM2 ganglioside accumulation by densitometry and compare the levels between the treated and control groups.

Conclusion

N-butyldeoxynojirimycin represents a successful example of rational drug design, evolving from an antiviral candidate to a clinically approved therapy for a lysosomal storage disorder. Its discovery as an inhibitor of glycosphingolipid biosynthesis opened up a new therapeutic avenue based on substrate reduction. The synthetic routes are well-established, and its mechanism of action is well-characterized. The experimental protocols provided in this guide offer a framework for researchers to further investigate the properties and applications of NB-DNJ and other iminosugars. As research continues, the full therapeutic potential of this versatile molecule may yet be expanded to other disease areas.

References

- 1. researchgate.net [researchgate.net]

- 2. pnas.org [pnas.org]

- 3. researchgate.net [researchgate.net]

- 4. cloud-clone.com [cloud-clone.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. worldwide.promega.com [worldwide.promega.com]

- 8. Miglustat (NB-DNJ) works as a chaperone for mutated acid beta-glucosidase in cells transfected with several Gaucher disease mutations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. New Approaches to Tay-Sachs Disease Therapy - PMC [pmc.ncbi.nlm.nih.gov]

Miglustat Hydrochloride: A Comprehensive Technical Guide to its Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the core chemical properties and structural characteristics of miglustat hydrochloride. The information is presented to support research, drug development, and scientific understanding of this important compound. All quantitative data is summarized in structured tables for ease of reference, and detailed methodologies for key experimental protocols are provided.

Chemical and Physical Properties

This compound is a white to off-white crystalline solid.[1] It is the hydrochloride salt of miglustat, an N-alkylated iminosugar that is a synthetic analogue of D-glucose.[2] The hydrochloride salt is the form used in the approved pharmaceutical product.

Quantitative Data

The key chemical and physical properties of miglustat and its hydrochloride salt are summarized in the tables below.

Table 1: Chemical Identity of this compound

| Property | Value | Source(s) |

| Chemical Name | (2R,3R,4R,5S)-1-Butyl-2-(hydroxymethyl)-3,4,5-piperidinetriol hydrochloride | [3] |

| Alternative Names | N-Butyldeoxynojirimycin hydrochloride, NB-DNJ hydrochloride, OGT 918 hydrochloride | [3][4] |

| CAS Number | 210110-90-0 | [5] |

| Molecular Formula | C₁₀H₂₂ClNO₄ | [3] |

| Molecular Weight | 255.74 g/mol | [5] |

Table 2: Physicochemical Properties of Miglustat and this compound

| Property | Value | Form | Source(s) |

| Melting Point | 169-172 °C | Hydrochloride | [6] |

| 125-128 °C | Free Base | ||

| Boiling Point | Data not readily available | - | |

| Solubility in Water | Soluble to 75 mM | Hydrochloride | [5] |

| ≥ 34 mg/mL | Hydrochloride | [3] | |

| Highly soluble (>1000 mg/mL) | Free Base | [6] | |

| Solubility in DMSO | Soluble to 75 mM | Hydrochloride | [5] |

| 65 mg/mL (requires sonication) | Hydrochloride | [3] | |

| Predicted pKa (Strongest Acidic) | 12.9 | Free Base | [7] |

| Predicted pKa (Strongest Basic) | 8.49 | Free Base | [7] |

Chemical Structure

The structural details of miglustat are crucial for understanding its biological activity.

Table 3: Structural Information of Miglustat

| Identifier | Value | Source(s) |

| IUPAC Name | (2R,3R,4R,5S)-1-butyl-2-(hydroxymethyl)piperidine-3,4,5-triol | [6] |

| SMILES | CCCCN1C--INVALID-LINK--O)O">C@@HO | [6] |

Mechanism of Action and Signaling Pathway

Miglustat's primary mechanism of action is the competitive and reversible inhibition of glucosylceramide synthase.[1] This enzyme catalyzes the first committed step in the biosynthesis of most glycosphingolipids.[2][4] By inhibiting this enzyme, miglustat reduces the production of glucosylceramide and its downstream metabolites. This mode of action is the basis for its therapeutic use in certain lysosomal storage disorders where the accumulation of glycosphingolipids is pathogenic.[4]

Experimental Protocols

The following sections detail the general methodologies used to determine the key chemical properties of this compound.

Determination of Melting Point

The melting point of this compound is typically determined using the capillary method .

Methodology:

-

Sample Preparation: A small amount of finely powdered, dry this compound is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-4 mm.

-

Instrumentation: The capillary tube is placed in a melting point apparatus, which consists of a heating block or an oil bath and a calibrated thermometer or a digital temperature sensor.

-

Heating: The sample is heated at a controlled rate. Initially, a rapid heating rate can be used to approach the expected melting point.

-

Observation: As the temperature nears the melting point, the heating rate is reduced to approximately 1-2 °C per minute to allow for thermal equilibrium.

-

Melting Range Determination: The temperature at which the first drop of liquid appears is recorded as the onset of melting. The temperature at which the last solid particle melts is recorded as the end of melting. The range between these two temperatures is reported as the melting point range.

Determination of Aqueous Solubility

The equilibrium solubility of this compound is commonly determined using the shake-flask method .

Methodology:

-

Preparation of Saturated Solution: An excess amount of this compound is added to a known volume of purified water or a specific buffer in a sealed container (e.g., a glass vial).

-

Equilibration: The container is agitated (e.g., shaken or stirred) in a constant temperature bath for a prolonged period (typically 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.

-

Phase Separation: After equilibration, the undissolved solid is separated from the saturated solution by centrifugation or filtration through a low-binding filter (e.g., 0.22 µm PVDF).

-

Quantification: The concentration of this compound in the clear supernatant or filtrate is determined using a validated analytical method, most commonly High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: The solubility is calculated from the measured concentration, taking into account any dilutions made during the quantification step.

References

- 1. bio-techne.com [bio-techne.com]

- 2. Miglustat - Wikipedia [en.wikipedia.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medkoo.com [medkoo.com]

- 5. rndsystems.com [rndsystems.com]

- 6. Miglustat | C10H21NO4 | CID 51634 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Human Metabolome Database: Showing metabocard for Miglustat (HMDB0014563) [hmdb.ca]

An In-depth Technical Guide to Glucosylceramide Synthase Inhibition by Miglustat

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Miglustat (N-butyldeoxynojirimycin) is a pivotal small molecule inhibitor of glucosylceramide synthase (GCS), a critical enzyme in the biosynthesis of glycosphingolipids (GSLs).[1] By competitively and reversibly inhibiting GCS, miglustat serves as a cornerstone of substrate reduction therapy (SRT) for certain lysosomal storage disorders.[2] This therapeutic approach aims to decrease the rate of GSL synthesis, thereby alleviating the pathological accumulation of these lipids in cells.[3] This document provides a comprehensive technical overview of the mechanism of action of miglustat, supported by quantitative data, detailed experimental protocols, and visual diagrams of the core biological and experimental processes. It is intended to serve as a detailed resource for professionals engaged in research and drug development in the field of lysosomal storage diseases and glycobiology.

Core Mechanism of Action: Substrate Reduction Therapy

The fundamental principle behind miglustat's therapeutic effect is Substrate Reduction Therapy (SRT). In several lysosomal storage disorders, a genetic defect leads to the deficiency of a specific lysosomal enzyme responsible for the degradation of glycosphingolipids.[3] For instance, Gaucher disease is characterized by a deficiency in the enzyme glucocerebrosidase, which is necessary to break down glucosylceramide.[4] This deficiency results in the progressive accumulation of glucosylceramide within the lysosomes of macrophages and other cells, leading to cellular dysfunction and the clinical manifestations of the disease.[5][6]

Miglustat addresses this issue not by replacing the deficient enzyme, but by reducing the amount of substrate available for that enzyme. It is a reversible, competitive inhibitor of glucosylceramide synthase (GCS), the enzyme that catalyzes the first committed step in the biosynthesis of most GSLs: the transfer of glucose from UDP-glucose to ceramide.[1][7] By inhibiting GCS, miglustat reduces the overall production of glucosylceramide.[4] This reduction in synthesis helps to restore a metabolic balance where the residual activity of the deficient degradative enzyme is sufficient to handle the reduced substrate load, thereby preventing or reducing the pathological accumulation of lipids.[7]

Because miglustat is a small, orally bioavailable molecule, it can be distributed to various tissues and has been shown to cross the blood-brain barrier, making it a potential therapeutic for neuronopathic forms of glycosphingolipid storage disorders.[8][9]

Quantitative Data Summary

The efficacy and pharmacological profile of miglustat have been characterized through numerous preclinical and clinical studies. The following tables summarize key quantitative data.

Table 1: In Vitro Inhibitory Activity

| Parameter | Enzyme/Cell Type | Value | Reference(s) |

| IC₅₀ | Glucosylceramide Synthase | 20 - 50 µM | [10] |

| Concentration for Reversal of Glucosylceramide Storage | In vitro models of Gaucher's disease | 5 - 50 µM | [1] |

Table 2: Pharmacokinetic Properties

| Parameter | Species | Value | Reference(s) |

| Oral Bioavailability | Rat | 40 - 60% | [11][12] |

| Oral Bioavailability | Human | ~97% | [9] |

| Time to Max. Plasma Conc. (Tₘₐₓ) | Human | 2 - 2.5 hours | [9] |

| Elimination Half-life (t₁/₂) | Human | 6 - 7 hours | [2] |

| Protein Binding | Human | Nil | [2] |

| Distribution | Human | Crosses the blood-brain barrier | [9] |

| Excretion | Human | Primarily renal (unchanged) | [2][9] |

Table 3: Clinical Efficacy in Type 1 Gaucher Disease (12-Month Studies)

| Parameter | Mean Change from Baseline | p-value | Reference(s) |

| Spleen Volume | -19% | < 0.001 | [6][13] |

| Liver Volume | -12% | < 0.001 | [6][13] |

| Hemoglobin Concentration | +0.26 g/dL (slight improvement) | - | [6][13] |

| Platelet Count | +8.7 x 10⁹/L (slight improvement) | - | [13] |

| Chitotriosidase Activity | -16.4% | < 0.001 | [13] |

Visualizations of Pathways and Workflows

Glycosphingolipid Biosynthesis Pathway and Miglustat Inhibition

Caption: Glycosphingolipid synthesis pathway showing inhibition of GCS by miglustat.

Mechanism of Substrate Reduction Therapy (SRT)

Caption: Logic diagram illustrating the principle of Substrate Reduction Therapy.

Experimental Workflow for In Vitro GCS Inhibition Assay

Caption: A typical experimental workflow for an in vitro GCS inhibition assay.

Detailed Experimental Protocols

In Vitro Glucosylceramide Synthase (GCS) Activity Assay

This protocol is adapted from methodologies designed to measure GCS activity in cell or tissue extracts and assess its inhibition.[7][8][14]

Objective: To quantify the enzymatic activity of GCS and determine the IC₅₀ of an inhibitor like miglustat.

Materials:

-

Enzyme Source: Cultured cells or tissue samples.

-

Homogenization Buffer: 50 mM Tris-HCl (pH 7.4), 1 µg/mL leupeptin, 10 µg/mL aprotinin, 25 µM phenylmethylsulfonyl fluoride. For membrane-bound GCS, 0.5% Triton X-100 can be included.[8][15]

-

Substrates:

-

Fluorescent ceramide analog: N-[6-[(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]hexanoyl]-D-erythro-sphingosine (NBD C6-ceramide).

-

UDP-glucose.

-

-

Inhibitor: Miglustat dissolved in an appropriate solvent (e.g., water or DMSO).

-

Reaction Termination/Lipid Extraction Solvent: Chloroform:Methanol mixture (e.g., 2:1 v/v).

-

Analytical System: High-Performance Liquid Chromatography (HPLC) with a fluorescence detector or High-Performance Thin-Layer Chromatography (HPTLC) plate scanner.

-

Protein Quantification: Bicinchoninic acid (BCA) assay kit.

Procedure:

-

Preparation of Enzyme Source:

-

Harvest cells or dissect tissue on ice.

-

Homogenize the sample in ice-cold Homogenization Buffer using a sonicator or Dounce homogenizer.

-

(Optional) Isolate microsomes by ultracentrifugation (e.g., 100,000 x g for 60 min) to enrich for GCS. Resuspend the microsomal pellet in buffer.

-

Determine the protein concentration of the homogenate or microsomal fraction using the BCA assay.

-

-

Enzyme Reaction and Inhibition:

-

In microcentrifuge tubes, prepare reaction mixtures. For each reaction, add 20-50 µg of protein from the enzyme source.

-

For inhibition assays, pre-incubate the enzyme with varying concentrations of miglustat (or vehicle control) for 15-30 minutes at 37°C.

-

Initiate the reaction by adding the substrates: NBD C6-ceramide (final concentration ~5-10 µM) and UDP-glucose (final concentration ~25-50 µM). The final reaction volume is typically 100-200 µL.

-

Incubate the reaction at 37°C for 30-60 minutes in a shaking water bath.

-

-

Lipid Extraction:

-

Terminate the reaction by adding 4-5 volumes of Chloroform:Methanol (2:1).

-

Vortex thoroughly and centrifuge to separate the phases.

-

Carefully collect the lower organic phase, which contains the lipids (substrate and product).

-

Dry the lipid extract under a stream of nitrogen.

-

-

Analysis:

-

Resuspend the dried lipids in a small volume of a suitable solvent (e.g., Chloroform:Methanol 1:1).

-

HPLC: Inject the sample onto an HPLC system equipped with a normal-phase column. Use a solvent gradient to separate NBD C6-ceramide from the product, NBD C6-glucosylceramide. Detect and quantify the product using a fluorescence detector (λex ≈ 470 nm, λem ≈ 530 nm).[16]

-

HPTLC: Spot the sample onto an HPTLC plate. Develop the plate using a solvent system that separates the substrate and product (e.g., Chloroform:Methanol:Water). Visualize and quantify the fluorescent spots using a plate scanner.[7]

-

-

Data Analysis:

-

Calculate the amount of product formed (pmol) per unit of time (min) per amount of protein (mg).

-

For inhibition studies, plot the percentage of GCS activity against the logarithm of miglustat concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

-

Cell-Based Assay for GCS Activity

This protocol measures GCS activity within intact cells, providing a more physiologically relevant context.[7]

Objective: To assess the effect of miglustat on GCS activity in a live-cell environment.

Procedure:

-

Cell Culture and Treatment:

-

Plate cells (e.g., a human cancer cell line or fibroblasts) in multi-well plates and grow to 70-80% confluency.

-

Treat the cells with various concentrations of miglustat or vehicle control for a predetermined time (e.g., 24-48 hours).

-

-

Substrate Loading:

-

Prepare a complex of NBD C6-ceramide with a carrier like bovine serum albumin (BSA) to facilitate cellular uptake.

-

Remove the treatment media, wash the cells with serum-free media, and then incubate the cells with the NBD C6-ceramide/BSA complex for 1-2 hours at 37°C.

-

-

Lipid Extraction and Analysis:

-

After incubation, wash the cells thoroughly with cold PBS to remove excess substrate.

-

Lyse the cells and extract total lipids using Chloroform:Methanol as described in Protocol 4.1.

-

Analyze the lipid extract by HPLC or HPTLC to separate and quantify the intracellular conversion of NBD C6-ceramide to NBD C6-glucosylceramide.

-

-

Data Analysis:

-

Calculate the ratio of fluorescent product to the sum of fluorescent substrate and product to represent the percentage of conversion.

-

Compare the conversion rates between control and miglustat-treated cells to determine the inhibitory effect.

-

Efficacy Evaluation in a Gaucher Disease Mouse Model

This protocol outlines a general approach for evaluating the in vivo efficacy of miglustat using a genetically engineered mouse model of Gaucher disease (e.g., a GBA1 mutation model).

Objective: To determine if miglustat treatment can reduce glucosylceramide accumulation and ameliorate disease-related pathology in vivo.

Procedure:

-

Animal Model and Treatment:

-

Use a relevant Gaucher disease mouse model and wild-type littermates as controls.

-

Administer miglustat to the treatment group. This is often done by incorporating the drug into the animal chow at a specific concentration (e.g., 2400 mg/kg of chow) or via daily oral gavage.[1] A control group of Gaucher mice receives standard chow/vehicle.

-

Treat the animals for a specified duration (e.g., 8-12 weeks).

-

-

Endpoint Assessments:

-

Monitor animal health, body weight, and survival throughout the study.

-

At the end of the treatment period, euthanize the animals and harvest key tissues, such as the liver, spleen, and brain.

-

Weigh the liver and spleen to assess organomegaly.

-

-

Biochemical Analysis:

-

Homogenize a portion of the harvested tissues for lipid extraction.

-

Quantify the levels of glucosylceramide and other relevant glycosphingolipids using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for high sensitivity and specificity.

-

-

Histopathological Analysis:

-

Fix a portion of the tissues in formalin, embed in paraffin, and prepare sections for staining.

-

Perform Hematoxylin and Eosin (H&E) staining to assess general morphology.

-

Use specific immunohistochemical markers (e.g., CD68) to identify and quantify the infiltration of Gaucher-like macrophages.

-

-

Data Analysis:

-

Statistically compare organ-to-body weight ratios, tissue glucosylceramide levels, and macrophage infiltration scores between untreated and miglustat-treated Gaucher mice.

-

A significant reduction in these parameters in the treated group indicates therapeutic efficacy.

-

References

- 1. openaccessjournals.com [openaccessjournals.com]

- 2. Miglustat: substrate reduction therapy for glycosphingolipid lysosomal storage disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. An open-label, noncomparative study of miglustat in type I Gaucher disease: efficacy and tolerability over 24 months of treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. protocols.io [protocols.io]

- 5. Review of miglustat for clinical management in Gaucher disease type 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Direct quantitative determination of ceramide glycosylation in vivo: a new approach to evaluate cellular enzyme activity of glucosylceramide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Substrate-reduction therapy with miglustat for glycosphingolipid storage disorders affecting the brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The pharmacokinetics and tissue distribution of the glucosylceramide synthase inhibitor miglustat in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Inhibitors of Glucosylceramide Synthase | Springer Nature Experiments [experiments.springernature.com]

- 12. Glucosylceramide synthase: assay and properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Fluorescence HPLC Analysis of the in-vivo Activity of Glucosylceramide Synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. Improved management of lysosomal glucosylceramide levels in a mouse model of type 1 Gaucher disease using enzyme and substrate reduction therapy - PMC [pmc.ncbi.nlm.nih.gov]

Foundational Research on Iminosugar Analogs: A Technical Guide to Miglustat

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the foundational research on iminosugar analogs, with a primary focus on miglustat (N-butyldeoxynojirimycin). This document consolidates key findings on its mechanism of action, therapeutic applications, and quantitative data from pivotal preclinical and clinical studies. Detailed experimental methodologies and visualizations of relevant biological pathways are included to support further research and development in this field.

Introduction to Iminosugar Analogs and Miglustat

Iminosugars are carbohydrate mimetics where the endocyclic oxygen atom is replaced by a nitrogen atom.[1] This structural modification allows them to act as competitive inhibitors of various glycosidases and glycosyltransferases, enzymes crucial for carbohydrate metabolism and the biosynthesis of glycoconjugates.[2][3] Miglustat, a synthetic N-alkylated iminosugar analog of D-glucose, is a prominent example of this class of compounds.[4] It was initially investigated for its anti-HIV properties but was later developed and approved for the treatment of certain lysosomal storage disorders.[5]

Mechanism of Action

Miglustat's primary mechanism of action is the competitive and reversible inhibition of glucosylceramide synthase (GCS), the enzyme that catalyzes the first committed step in the biosynthesis of most glycosphingolipids.[4][6][7] By inhibiting GCS, miglustat reduces the rate of glucosylceramide synthesis, leading to a decrease in the accumulation of this substrate and its downstream metabolites in cells. This approach is known as substrate reduction therapy (SRT).[4][7]

In addition to its role in SRT, recent studies have suggested that miglustat may also modulate other signaling pathways. For instance, it has been shown to mitigate liver fibrosis by suppressing the Transforming Growth Factor-β (TGF-β)/Smad signaling pathway in hepatic stellate cells.[6][8] This is achieved by inhibiting the phosphorylation and nuclear translocation of Smad2 and Smad3.[6][8]

Glycosphingolipid Biosynthesis Pathway

The synthesis of glycosphingolipids is a sequential process that begins in the endoplasmic reticulum and continues in the Golgi apparatus.[9] The pathway is initiated by the transfer of glucose from UDP-glucose to ceramide, a reaction catalyzed by glucosylceramide synthase.[10][11] The resulting glucosylceramide is then further glycosylated to form a diverse array of complex glycosphingolipids, including gangliosides and globosides.[10][11]

References

- 1. ema.europa.eu [ema.europa.eu]

- 2. The development and use of small molecule inhibitors of glycosphingolipid metabolism for lysosomal storage diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Real-world clinical experience with long-term miglustat maintenance therapy in type 1 Gaucher disease: the ZAGAL project - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Inhibitors of Glucosylceramide Synthase | Springer Nature Experiments [experiments.springernature.com]

- 6. Miglustat, a glucosylceramide synthase inhibitor, mitigates liver fibrosis through TGF-β/Smad pathway suppression in hepatic stellate cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Glycosphingolipids: Structure, Metabolism, Functions, Analytical Methods and Biological Significance - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

miglustat hydrochloride's role in glycosphingolipid metabolism

An In-depth Technical Guide on the Role of Miglustat Hydrochloride in Glycosphingolipid Metabolism

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

This compound (N-butyldeoxynojirimycin or NB-DNJ) is a pivotal small molecule therapeutic that functions via substrate reduction therapy (SRT). It is primarily indicated for the treatment of glycosphingolipid lysosomal storage disorders (LSDs), specifically Gaucher disease type 1 and Niemann-Pick disease type C (NP-C).[1][2][3] By competitively and reversibly inhibiting glucosylceramide synthase, the enzyme catalyzing the first committed step in glycosphingolipid biosynthesis, miglustat reduces the rate of substrate synthesis.[4][5] This reduction aims to restore the metabolic balance in cells where residual lysosomal enzyme activity is insufficient to degrade accumulated glycosphingolipids, thereby alleviating the cellular pathology associated with these debilitating genetic disorders.[1][6] Its ability to cross the blood-brain barrier makes it a valuable agent for treating the neurological manifestations of diseases like NP-C.[7][8][9]

Core Mechanism of Action: Substrate Reduction Therapy

Miglustat is an N-alkylated imino sugar, a synthetic analogue of D-glucose, that acts as a competitive and reversible inhibitor of ceramide-specific glucosyltransferase, more commonly known as glucosylceramide synthase (GCS).[1][6][10]

The Principle of Substrate Reduction: In many lysosomal storage disorders, a genetic defect leads to a deficiency in a specific lysosomal hydrolase. In glycosphingolipidoses, this results in the accumulation of glycosphingolipid (GSL) substrates within the lysosome. Substrate reduction therapy (SRT) does not correct the enzymatic defect but instead aims to decrease the rate of synthesis of the accumulating substrate.[4][6] By reducing the influx of GSLs into the lysosome, the residual activity of the deficient enzyme may become sufficient to catabolize the substrate, thus preventing or reducing its pathological accumulation.[1][5]

Miglustat's primary therapeutic effect is achieved by inhibiting GCS, the enzyme that transfers glucose from UDP-glucose to ceramide, forming glucosylceramide (GlcCer).[3] This is the initial and rate-limiting step for the synthesis of most GSLs, including globosides and gangliosides.[1][4] By partially inhibiting this step, miglustat reduces the overall production of GlcCer and its downstream derivatives, effectively lowering the substrate burden on the compromised lysosomal degradation pathway.[11]

While the principal mechanism is GCS inhibition, some studies suggest miglustat may also exert a modest chaperone effect on the mutant glucocerebrosidase enzyme in Gaucher disease.[3][12] Additionally, it has been noted to inhibit non-lysosomal glucosylceramidase (GBA2), an effect that may contribute to its complex biological activity, particularly in the central nervous system.[13]

Caption: Glycosphingolipid Biosynthesis and Miglustat Inhibition Point.

Quantitative Pharmacological and Clinical Data

The efficacy of miglustat is supported by extensive preclinical and clinical data.

Table 1: Inhibitory and Pharmacokinetic Profile of Miglustat

| Parameter | Value | Reference |

| Mechanism | Competitive, reversible inhibitor of Glucosylceramide Synthase | [2][5] |

| IC₅₀ (GCS) | 20 - 50 µM (cell-type and assay dependent) | [12] |

| Oral Bioavailability | ~97% (relative to oral solution) | [10] |

| Time to Max. Plasma Conc. (tₘₐₓ) | 2 - 2.5 hours | [10] |

| Apparent Volume of Distribution (Vd) | 83 - 105 Liters | [10][14] |

| Blood-Brain Barrier Penetration | Yes (CSF concentration: 31.4 - 67.2% of plasma) | [10] |

| Elimination Half-life (t₁/₂) | ~6 - 10 hours | [14][15] |

| Primary Route of Elimination | Renal | [16] |

Table 2: Summary of Clinical Efficacy in Gaucher Disease Type 1 (Naïve Patients)

| Parameter | Duration | Mean Change from Baseline | Reference |

| Spleen Volume | 12 months | -19.0% | [3] |

| Liver Volume | 12 months | -12.0% | [3] |

| Hemoglobin Concentration | 6 months | +0.77 g/dL | [3] |

| Platelet Count | 6 months | +41.5 x 10⁹/L | [3] |

| Chitotriosidase Activity | 12 months | -16.4% | [3] |

| Bone Marrow Infiltration (S-MRI score) | 36 months | -2.9 points | [17] |

Data from pivotal clinical trials in treatment-naïve adult patients with mild to moderate disease.

Caption: Logic of Substrate Reduction Therapy.

Key Experimental Protocols

The elucidation of miglustat's mechanism and efficacy relies on specific biochemical and analytical assays.

Protocol 1: In Vitro Glucosylceramide Synthase (GCS) Activity Assay

This protocol describes a common fluorometric method to measure GCS activity and its inhibition by compounds like miglustat.[18][19]

Objective: To quantify the rate of glucosylceramide formation from a fluorescent ceramide analogue.

Materials:

-

Enzyme source: Cell or tissue homogenates (e.g., from MDCK cells).[20]

-

Substrate: N-[6-[(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]hexanoyl]-D-erythro-sphingosine (NBD-C₆-ceramide).[19]

-

Co-substrate: Uridine diphosphate glucose (UDP-glucose).

-

Inhibitor: this compound at various concentrations.

-

Reaction Buffer: Tris-HCl buffer (pH 7.4) containing protease inhibitors.

-

Extraction Solvent: Chloroform/Methanol mixture (e.g., 2:1 v/v).

-

Analytical System: High-Performance Liquid Chromatography (HPLC) with a fluorescence detector.

Methodology:

-

Enzyme Preparation: Prepare cell or tissue homogenates in ice-cold reaction buffer. Determine total protein concentration using a standard method (e.g., BCA assay).

-

Reaction Setup: In microcentrifuge tubes, combine the enzyme source (homogenate), UDP-glucose, and varying concentrations of miglustat (or vehicle control). Pre-incubate for 10-15 minutes at 37°C.

-

Initiation: Start the reaction by adding the fluorescent substrate, NBD-C₆-ceramide.

-

Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 60 minutes). The reaction should be within the linear range with respect to time and protein concentration.

-

Termination and Extraction: Stop the reaction by adding the chloroform/methanol solvent mixture to precipitate proteins and extract lipids. Vortex thoroughly and centrifuge to separate the organic and aqueous phases.

-

Analysis: Collect the lower organic phase containing the lipids. Evaporate the solvent under nitrogen and reconstitute the lipid extract in a suitable solvent for HPLC analysis.

-

Quantification: Inject the sample onto an HPLC system. Separate the product (NBD-C₆-glucosylceramide) from the unreacted substrate (NBD-C₆-ceramide) using a suitable column (e.g., silica). Quantify the product based on its fluorescence intensity, comparing it to a standard curve.

-

Data Interpretation: Calculate the GCS activity (e.g., in pmol/mg protein/hour). For inhibition studies, plot activity against miglustat concentration to determine the IC₅₀ value.

Protocol 2: Quantification of Glycosphingolipids by LC-MS/MS

This protocol outlines the gold-standard method for the precise quantification of various GSL species in biological samples (cells, tissues, plasma) to assess the in vivo effects of miglustat.[21][22][23]

Objective: To extract, separate, and quantify endogenous GSLs such as GlcCer, LacCer, GM2, and GM3.

Materials:

-

Biological samples (e.g., patient-derived fibroblasts, mouse brain tissue).

-

Internal Standards: Stable isotope-labeled GSL standards (e.g., d5-GlcCer).

-

Homogenization buffer.

-

Extraction Solvents: Isopropanol, ethyl acetate, water, chloroform, methanol.

-

Solid-Phase Extraction (SPE) cartridges (e.g., C18) for sample cleanup.

-

Analytical System: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system, often using Hydrophilic Interaction Liquid Chromatography (HILIC) for separation.[23]

Methodology:

-

Sample Preparation: Homogenize tissue samples or lyse cultured cells. Spike the homogenate with a known amount of internal standard(s) to correct for extraction efficiency and matrix effects.

-

Lipid Extraction: Perform a liquid-liquid extraction to isolate lipids. A common method is the Folch extraction using a chloroform/methanol/water system.[21] For complex GSLs like gangliosides, solvent systems with a higher aqueous proportion may be more effective.

-

Sample Cleanup (Optional but Recommended): To remove interfering, more abundant lipid classes (e.g., phospholipids), pass the lipid extract through an SPE cartridge. Elute the GSL fraction with appropriate solvents.

-

LC-MS/MS Analysis:

-

Chromatography: Reconstitute the final lipid extract and inject it onto an LC system. Use a HILIC or reversed-phase column to separate the different GSL species based on their polarity and acyl chain length.

-

Mass Spectrometry: The eluent from the LC is introduced into the mass spectrometer source (typically Electrospray Ionization - ESI).[21] Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode. For each GSL and its corresponding internal standard, a specific precursor ion is selected and fragmented, and a specific product ion is monitored. This provides high specificity and sensitivity.

-

-

Quantification: Construct a calibration curve using standards of known concentrations. Quantify the endogenous GSLs in the sample by comparing the peak area ratio of the analyte to its internal standard against the calibration curve.

Caption: Experimental Workflow for Assessing Miglustat Efficacy.

Conclusion

This compound is a cornerstone of substrate reduction therapy for glycosphingolipid storage disorders. Its well-defined mechanism as a competitive inhibitor of glucosylceramide synthase provides a rational therapeutic approach to rebalance cellular metabolism in the face of genetic enzyme deficiencies. Supported by robust quantitative data from pharmacological studies and clinical trials, miglustat has demonstrated clear clinical benefits, particularly in Gaucher disease type 1 and the neurological manifestations of Niemann-Pick disease type C. The detailed experimental protocols for assaying its enzymatic and cellular effects continue to be vital for ongoing research and the development of next-generation substrate reduction therapies.

References

- 1. Miglustat: substrate reduction therapy for glycosphingolipid lysosomal storage disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. New therapies in the management of Niemann-Pick type C disease: clinical utility of miglustat - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Review of miglustat for clinical management in Gaucher disease type 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. openaccessjournals.com [openaccessjournals.com]

- 5. Miglustat Mechanism of Action in Substrate Reduction Therapy - Vonage Pharma [vonagepharma.com]

- 6. Portico [access.portico.org]

- 7. Substrate-reduction therapy with miglustat for glycosphingolipid storage disorders affecting the brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Miglustat in Niemann-Pick disease type C patients: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Treatment trials in Niemann-Pick type C disease - PMC [pmc.ncbi.nlm.nih.gov]

- 10. drugs.com [drugs.com]

- 11. What is the mechanism of Miglustat? [synapse.patsnap.com]

- 12. The development and use of small molecule inhibitors of glycosphingolipid metabolism for lysosomal storage diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Iminosugar-based inhibitors of glucosylceramide synthase prolong survival but paradoxically increase brain glucosylceramide levels in Niemann-Pick C mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 16. tandfonline.com [tandfonline.com]

- 17. Real-world clinical experience with long-term miglustat maintenance therapy in type 1 Gaucher disease: the ZAGAL project - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Inhibitors of Glucosylceramide Synthase | Springer Nature Experiments [experiments.springernature.com]

- 19. Fluorescence HPLC Analysis of the in-vivo Activity of Glucosylceramide Synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 20. ELIGLUSTAT TARTRATE: Glucosylceramide Synthase Inhibitor Treatment of Type 1 Gaucher Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Recent advances in the mass spectrometric analysis of glycosphingolipidome – A review - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Sphingolipidomics: high-throughput, structure-specific, and quantitative analysis of sphingolipids by liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. mdpi.com [mdpi.com]

understanding the pharmacology of miglustat hydrochloride

An In-depth Technical Guide to the Pharmacology of Miglustat Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound, an N-alkylated imino sugar, is an orally administered drug employed in substrate reduction therapy (SRT) for specific lysosomal storage disorders. Its primary mechanism of action is the competitive and reversible inhibition of glucosylceramide synthase, the enzyme that catalyzes the initial step in the biosynthesis of most glycosphingolipids. By reducing the rate of glycosphingolipid synthesis, miglustat alleviates the pathological accumulation of these substrates in cellular lysosomes, which is the hallmark of diseases such as Gaucher disease type 1 and Niemann-Pick disease type C. This technical guide provides a comprehensive overview of the pharmacology of miglustat, including its mechanism of action, pharmacokinetics, pharmacodynamics, and clinical applications, with a focus on quantitative data and experimental methodologies.

Mechanism of Action

Miglustat (N-butyldeoxynojirimycin) functions as a competitive and reversible inhibitor of the enzyme glucosylceramide synthase (GCS), which is responsible for the transfer of glucose from UDP-glucose to ceramide, the first committed step in the synthesis of glucosylceramide-based glycosphingolipids.[1][2][3] In lysosomal storage disorders like Gaucher disease type 1, a deficiency in the enzyme glucocerebrosidase leads to the accumulation of glucosylceramide.[2][4] Miglustat's inhibition of GCS reduces the production of this substrate, thereby lessening its accumulation in cells and tissues.[5] This approach is known as substrate reduction therapy.[4]

Beyond its primary target, miglustat is also a weak inhibitor of other enzymes, including α-glucosidases I and II, which was the basis for its initial investigation as an antiviral agent.[5][6] However, its inhibitory concentration for these enzymes is significantly higher than for GCS, indicating that its clinical efficacy in lysosomal storage disorders is primarily due to the inhibition of glycosphingolipid synthesis.[5] An important pharmacological feature of miglustat is its ability to cross the blood-brain barrier, making it a therapeutic option for neurological manifestations of glycosphingolipid storage disorders.[6][7]

Signaling Pathway

The following diagram illustrates the glycosphingolipid biosynthesis pathway and the point of inhibition by miglustat.

Caption: Glycosphingolipid synthesis pathway showing miglustat's inhibition of GCS.

Pharmacodynamics

The primary pharmacodynamic effect of miglustat is the reduction of glucosylceramide synthesis. The potency of miglustat against glucosylceramide synthase is in the micromolar range, which is sufficient to achieve a therapeutic effect in vivo.

| Parameter | Value | Enzyme/System | Reference |

| IC₅₀ (in vitro) | 20-50 µM | Glucosylceramide Synthase | [6][8] |

| IC₅₀ (in vitro) | > 2500 µM | β-glucosidase I and II | [5] |

| IC₅₀ (in vitro) | > 2500 µM | Lysosomal glucocerebrosidase | [5] |

| IC₅₀ (in vitro) | 1600 µM | Non-lysosomal glycosylceramidase | [5] |

Pharmacokinetics

Miglustat is administered orally and is well-absorbed. Its pharmacokinetic profile is characterized by a relatively rapid time to maximum concentration and a half-life that allows for three-times-daily dosing to maintain steady-state concentrations. It is not significantly metabolized and is primarily excreted unchanged by the kidneys.

| Parameter | Value | Population/Conditions | Reference |

| Oral Bioavailability | ~97% (relative to oral solution) | Fasting | [2][9] |

| Tₘₐₓ (Time to Peak Concentration) | 2 - 2.5 hours | Gaucher patients | [2] |

| Cₘₐₓ (Peak Plasma Concentration) | 862 ng/mL | 100 mg single dose | [10][11] |

| Effect of Food on Cₘₐₓ | ↓ 36% | Co-administration with food | [2][9] |

| Effect of Food on AUC | ↓ 14% (not statistically significant) | Co-administration with food | [2][9] |

| Effective Half-life (t½) | 6 - 7 hours | Gaucher patients | [2][9] |

| Terminal Half-life (t½) | ~10 hours | Pediatric patients with GM2 gangliosidosis | [1] |

| Apparent Volume of Distribution (Vd/F) | 83 - 105 L | Gaucher patients | [2][11] |

| Plasma Protein Binding | Nil | [2][9] | |

| Metabolism | Not appreciably metabolized by cytochrome P450 | In vitro human, rat, and primate liver microsomes | [9][10] |

| Primary Route of Excretion | Renal (excreted unchanged in urine) | [9] | |

| Blood-Brain Barrier Permeability | Crosses the BBB | Cerebrospinal fluid concentrations are 31.4-67.2% of plasma concentrations | [12] |

ADME Profile

The following diagram provides a summary of the Absorption, Distribution, Metabolism, and Excretion (ADME) profile of miglustat.

Caption: ADME profile of this compound.

Clinical Applications and Efficacy

Miglustat is approved for the treatment of adult patients with mild to moderate type 1 Gaucher disease for whom enzyme replacement therapy (ERT) is not a therapeutic option.[2] It is also approved for the treatment of progressive neurological manifestations in adult and pediatric patients with Niemann-Pick disease type C.[7]

| Indication | Key Efficacy Endpoints | Quantitative Outcomes | Reference |

| Gaucher Disease Type 1 | Spleen Volume ReductionLiver Volume ReductionHemoglobin ConcentrationPlatelet Count | After 4.5 years of treatment (eliglustat, a more potent GCS inhibitor): - Spleen volume ↓ by 66%- Liver volume ↓ by 23%- Hemoglobin ↑ by 1.4 g/dL- Platelet count ↑ by 87%(Note: Data for long-term miglustat is less specific, often cited as "maintained stability") | [13][14][15] |

| Niemann-Pick Disease Type C | Horizontal Saccadic Eye Movement (HSEM) VelocityAmbulationSwallowingManipulationLanguageDisease Stability | - HSEM velocity improved or stabilized.- Swallowing improved or stable in 86% to 93% of patients after 24 months.- Ambulation stabilized in 12- and 24-month patient groups.- 68% of patients receiving ≥12 months of therapy had stable disease. | [16][17][18][19] |

Experimental Protocols

In Vitro Glucosylceramide Synthase (GCS) Activity Assay

This protocol describes a common method for determining the inhibitory activity of a compound like miglustat on GCS in a cellular context.

Caption: Experimental workflow for in vitro GCS activity assay.

Methodology Details:

-

Cell Culture: Culture a suitable cell line (e.g., NCI/ADR-RES, which has high GCS activity) in appropriate media.[20]

-

Inhibitor Treatment: Pre-incubate the cells with various concentrations of this compound for a specified period (e.g., 4 hours).[20]

-

Substrate Incubation: Add a fluorescent ceramide analog, such as NBD C6-ceramide, to the cell media and incubate for a period (e.g., 2 hours) to allow for its conversion to NBD C6-glucosylceramide by GCS.[21]

-

Lipid Extraction: After incubation, harvest the cells and perform a total lipid extraction using a method like the Folch procedure (chloroform/methanol).

-

Separation and Quantification: Separate the extracted lipids using high-performance thin-layer chromatography (HPTLC) or high-performance liquid chromatography (HPLC).[4][21] Visualize and quantify the fluorescent spots corresponding to the substrate and the product using a fluorescence spectrophotometer or similar imaging system.[20]

-

Analysis: Calculate the amount of product formed at each miglustat concentration relative to an untreated control. Plot the percent inhibition against the log of the inhibitor concentration to determine the IC₅₀ value.

Representative Clinical Trial Protocol (Summary)

This section outlines the typical design of a clinical trial to evaluate the efficacy of miglustat.

-

Study Design: Open-label, single-arm, or randomized controlled trial.[18][22]

-

Patient Population:

-

Dosage Regimen: Typically 100 mg of miglustat administered orally three times daily for Gaucher disease, and up to 200 mg three times daily for Niemann-Pick type C. Doses may be adjusted based on tolerability and, in pediatric patients, body surface area.[12][13]

-

Primary Efficacy Endpoints:

-

Gaucher Disease: Changes from baseline in spleen and liver volume (measured by MRI), hemoglobin concentration, and platelet count.[2]

-

Niemann-Pick Disease Type C: Change from baseline in neurological parameters, often using a composite disability scale that assesses ambulation, manipulation, language, and swallowing. Horizontal saccadic eye movement (HSEM) velocity is also a key endpoint.[18][19]

-

-

Duration: Initial evaluation period of 12-24 months, often with long-term open-label extension phases.[16][22]

-

Safety and Tolerability Assessment: Monitoring of adverse events, with a particular focus on gastrointestinal effects (diarrhea, weight loss) and neurological symptoms (tremor, peripheral neuropathy).

Conclusion

This compound represents a key therapeutic agent in the management of specific glycosphingolipid storage disorders. Its well-characterized mechanism of action as a glucosylceramide synthase inhibitor, combined with favorable pharmacokinetic properties including oral bioavailability and CNS penetration, provides a solid foundation for its clinical utility. The quantitative data from in vitro, pharmacokinetic, and clinical studies collectively support its role in substrate reduction therapy for Gaucher disease type 1 and Niemann-Pick disease type C. Future research may continue to explore its potential in other related disorders and further refine its long-term safety and efficacy profile.

References

- 1. Pharmacokinetics, safety and tolerability of miglustat in the treatment of pediatric patients with GM2 gangliosidosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. jnjlabels.com [jnjlabels.com]

- 3. Miglustat | C10H21NO4 | CID 51634 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. repository.lsu.edu [repository.lsu.edu]

- 5. ELIGLUSTAT TARTRATE: Glucosylceramide Synthase Inhibitor Treatment of Type 1 Gaucher Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The development and use of small molecule inhibitors of glycosphingolipid metabolism for lysosomal storage diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Miglustat in Niemann-Pick disease type C patients: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. accessdata.fda.gov [accessdata.fda.gov]

- 10. sandoz-ca.cms.sandoz.com [sandoz-ca.cms.sandoz.com]

- 11. accessdata.fda.gov [accessdata.fda.gov]

- 12. ema.europa.eu [ema.europa.eu]

- 13. Real-world clinical experience with long-term miglustat maintenance therapy in type 1 Gaucher disease: the ZAGAL project - PMC [pmc.ncbi.nlm.nih.gov]

- 14. haematologica.org [haematologica.org]

- 15. escholarship.org [escholarship.org]

- 16. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]

- 17. Miglustat in adult and juvenile patients with Niemann-Pick disease type C: long-term data from a clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Evaluation of the safety and efficacy of miglustat for the treatment of Chinese patients with Niemann-Pick disease type C: A prospective, open-label, single-arm, phase IV trial - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Stable or improved neurological manifestations during miglustat therapy in patients from the international disease registry for Niemann-Pick disease type C: an observational cohort study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Direct quantitative determination of ceramide glycosylation in vivo: a new approach to evaluate cellular enzyme activity of glucosylceramide synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Randomized, Controlled Trial of Miglustat in Gaucher’s Disease Type 3 - PMC [pmc.ncbi.nlm.nih.gov]

Initial In Vitro Studies of Miglustat Efficacy: A Technical Guide

Introduction

Miglustat (N-butyldeoxynojirimycin, NB-DNJ) is an orally administered iminosugar that represents a cornerstone of substrate reduction therapy (SRT) for certain lysosomal storage disorders.[1][2] Initially developed for its antiviral properties, its potent inhibitory effects on glycosphingolipid (GSL) biosynthesis led to its approval for the treatment of Type 1 Gaucher disease (GD1) and progressive neurological manifestations in Niemann-Pick type C (NP-C) disease.[1][3] This technical guide provides an in-depth overview of the foundational in vitro studies that established the efficacy and mechanism of action of Miglustat, focusing on quantitative data, detailed experimental protocols, and the core biochemical pathways involved.

Core Mechanism of Action: Inhibition of Glucosylceramide Synthase

The primary therapeutic action of Miglustat is the competitive, reversible inhibition of UDP-glucose:ceramide glucosyltransferase, commonly known as glucosylceramide synthase (GCS).[1][4] This enzyme is located in the cytosol and catalyzes the first committed step in the biosynthesis of most glycosphingolipids: the transfer of glucose from UDP-glucose to ceramide to form glucosylceramide (GlcCer).[1] By inhibiting GCS, Miglustat effectively reduces the rate of GSL synthesis. In disease states characterized by deficient lysosomal degradation of these lipids, this reduction in substrate production helps to re-establish a balance between synthesis and the residual catabolic capacity of the cell, thereby alleviating the pathological accumulation of GSLs.[2][5]

In Vitro Efficacy Data

Enzyme Inhibition Profile

Miglustat's inhibitory activity is not entirely specific to GCS. Its glucose analog structure allows it to interact with other glycosidases, which accounts for some of its observed side effects, particularly gastrointestinal issues due to the inhibition of intestinal disaccharidases.[6] Its potency against GCS is in the micromolar range, significantly lower than second-generation GCS inhibitors like eliglustat.[7][8]

| Enzyme Target | Reported IC50 Value | Significance | Reference |

| Glucosylceramide Synthase (GCS) | 10 - 50 µM | Primary therapeutic target for SRT. | [6][7][8] |

| α-Glucosidases I and II | Weaker inhibition than GCS in vivo | Basis for initial antiviral development. | [3] |

| Intestinal Disaccharidases | Inhibition at concentrations near GCS IC50 | Contributes to gastrointestinal side effects (e.g., diarrhea). | [6][9] |

| Non-lysosomal Glycosylceramidase | ~1600 µM | Low potency, minimal clinical significance. | [9] |

| Lysosomal Glucocerebrosidase | > 2500 µM (at neutral pH, acts as chaperone) | Not an inhibitor; binds at neutral pH to act as a chaperone. | [9][10] |

Cell-Based Models of Lysosomal Storage Disorders

The foundational proof-of-concept for Miglustat as an SRT agent was established in various in vitro cell culture models.

The first demonstration of Miglustat's potential was in a tissue culture model of Gaucher disease, where it successfully reduced the storage of glucosylceramide.[3]

| Cell Model | Miglustat Concentration | Key In Vitro Outcome | Reference |

| Gaucher Disease Tissue Culture Model | 5 - 50 µM | Reversal of glucosylceramide storage. | [3] |

| COS-7 cells transfected with mutant GBA | 10 µM | Increased activity of several mutant forms of glucocerebrosidase (chaperone effect). | [11] |

In NP-C, the primary defect is in intracellular lipid trafficking. In vitro studies were crucial in showing that by reducing GSL synthesis, Miglustat could ameliorate downstream consequences of this trafficking defect.

| Cell Model | Miglustat Concentration | Key In Vitro Outcome | Reference |

| Peripheral Blood B Lymphocytes (from NP-C patient) | Not specified | Reduced pathological lipid storage and normalized lipid trafficking. | [12][13] |

| Feline NP-C Model (Microglia) | Ex vivo analysis | Normalization of microglial immunophenotype. | [14] |

| Feline NP-C Model (Cerebellum) | Ex vivo analysis | Decreased accumulation of GM2 and GM3 gangliosides. | [14][15] |

Secondary Mechanism: Pharmacological Chaperone Activity

Beyond substrate reduction, in vitro studies revealed a second, distinct mechanism of action for Miglustat. At the neutral pH of the endoplasmic reticulum (ER), Miglustat can bind to and stabilize certain mutant forms of glucocerebrosidase (the enzyme deficient in Gaucher disease), acting as a pharmacological chaperone.[10][11] This binding helps the misfolded enzyme to traffic correctly to the lysosome. Once inside the acidic environment of the lysosome, Miglustat dissociates, allowing the now correctly-localized enzyme to exert some residual catalytic activity.[10][16]

References

- 1. Review of miglustat for clinical management in Gaucher disease type 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Substrate reduction therapy: clinical evaluation in type 1 Gaucher disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. openaccessjournals.com [openaccessjournals.com]